molecular formula C13H8F2N2O B13857704 3-Amino-4-(3,5-difluorophenoxy)benzonitrile

3-Amino-4-(3,5-difluorophenoxy)benzonitrile

Cat. No.: B13857704
M. Wt: 246.21 g/mol
InChI Key: UPUSGACFBYGGCB-UHFFFAOYSA-N
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Description

3-Amino-4-(3,5-difluorophenoxy)benzonitrile is an organic compound with the molecular formula C13H8F2N2O It is characterized by the presence of an amino group, a benzonitrile group, and a difluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(3,5-difluorophenoxy)benzonitrile typically involves the reaction of 3,5-difluorophenol with 4-chlorobenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to further reactions to introduce the amino group, often through a nucleophilic substitution reaction using ammonia or an amine source .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The process involves careful control of temperature, pressure, and reaction time to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-(3,5-difluorophenoxy)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.

Major Products Formed:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-Amino-4-(3,5-difluorophenoxy)benzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-(3,5-difluorophenoxy)benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluorophenoxy group can enhance lipophilicity and membrane permeability. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

    3-Aminobenzonitrile: Lacks the difluorophenoxy group, resulting in different chemical and biological properties.

    4-Amino-3-fluorobenzonitrile: Contains a single fluorine atom, leading to variations in reactivity and applications.

    3-Amino-4-(trifluoromethyl)benzonitrile:

Uniqueness: 3-Amino-4-(3,5-difluorophenoxy)benzonitrile is unique due to the presence of both amino and difluorophenoxy groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H8F2N2O

Molecular Weight

246.21 g/mol

IUPAC Name

3-amino-4-(3,5-difluorophenoxy)benzonitrile

InChI

InChI=1S/C13H8F2N2O/c14-9-4-10(15)6-11(5-9)18-13-2-1-8(7-16)3-12(13)17/h1-6H,17H2

InChI Key

UPUSGACFBYGGCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)N)OC2=CC(=CC(=C2)F)F

Origin of Product

United States

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